ATP dipotassium

Solubility Sample Preparation Buffer Compatibility

Sodium ion interference alters ATP-dependent enzyme kinetics and reduces cell-free protein synthesis yields. ATP dipotassium (M.W. 585.38) is the specified K+/low Na+ substrate for high-yield ribosomal and polymerase assays. - Eliminates sodium inhibition of ATPases, kinases & chaperonins - Solubility ≥70 mg/mL enables concentrated stock for HTS - Maintains physiological monovalent cation balance in patch-clamp & P2X receptor studies

Molecular Formula C10H16KN5O13P3
Molecular Weight 546.28 g/mol
CAS No. 29622-22-8
Cat. No. B15571057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP dipotassium
CAS29622-22-8
Molecular FormulaC10H16KN5O13P3
Molecular Weight546.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O13P3.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1
InChIKeyBNSIMCLMIIRFPB-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP Dipotassium Overview


ATP dipotassium (Adenosine 5'-triphosphate dipotassium salt, CAS 29622-22-8, also referenced as CAS 42373-41-1) is a dipotassium salt formulation of adenosine triphosphate, the universal cellular energy currency . This salt variant comprises the ATP anion complexed with two potassium counterions (molecular weight approximately 583–585 g/mol) . ATP dipotassium serves dual functions in biochemical systems: as a phosphate donor and co-substrate for kinases, ATPases, and synthetases, and as an extracellular signaling agonist at purinergic P2 receptors .

1
Potassium-dependent enzyme assays and ATPase/kinase kinetic studies
2
Cell-free protein synthesis requiring high-K+/low-Na+ translation buffers
3
Concentrated stock preparation (high aqueous solubility) for HTS or automated liquid handling

ATP Dipotassium vs Disodium: Cation-Specific Effects


Generic substitution among ATP salts—including disodium, ditromethamine, and magnesium-complexed forms—introduces uncontrolled experimental variables due to divergent counterion-dependent physicochemical properties and biological activities . The dipotassium salt exhibits distinct aqueous solubility, pH-dependent stability, and solution behavior that directly impact enzyme kinetics, receptor pharmacology, and assay reproducibility. Furthermore, the potassium counterion itself is not inert in biological systems; potassium gradients are central to cellular homeostasis, and the dipotassium form can influence membrane potential, ion channel activity, and inflammasome activation independently of ATP hydrolysis . Procurement of an unspecified ATP salt or casual substitution without verification of the specific salt form therefore risks compromised data integrity and cross-study irreproducibility .

ATP dipotassium (target) Provides K+ counterion that acts as essential cofactor for many kinases and ATPases; maintains intracellular ionic balance
ATP disodium (substitute) Na+ counterion may inhibit K+-dependent enzymes and alter kinetic parameters; can suppress activity in cell-free systems
Buffer compatibility Matches potassium acetate-based translation mixes and intracellular-like reaction environments
Buffer mismatch Introduces ~16 mM Na+ into 1× translation reactions; can inhibit ribosome peptidyl transferase activity

ATP Dipotassium vs Disodium: Comparative Evidence


Aqueous Solubility Advantage

ATP dipotassium exhibits substantially higher aqueous solubility compared to the disodium salt, enabling the preparation of concentrated stock solutions without precipitation [1]. Vendor technical datasheets consistently report water solubility ≥70 mg/mL (approximately 120 mM) for ATP dipotassium . In contrast, ATP disodium salt is characterized by more limited solubility and slower dissolution kinetics, frequently requiring extended stirring or warming to achieve equivalent concentrations .

Solubility
Reported
≥70 mg/mL (119.6 mM) vs 50–55 mg/mL (100 mM) for disodium; +27–40% mass, ≥20% higher molar
Supports more concentrated stocks; reduces diluent volume
Vendor-reported values; confirm with in-house solubility testing
Solubility Sample Preparation Buffer Compatibility ATP salts

Stability at Neutral pH

ATP dipotassium functions as the endogenous full agonist at recombinant P2X₂ purinergic receptors expressed in Xenopus oocytes, with potency modulated by extracellular pH [1]. At pH 7.4, ATP exhibits the highest potency among tested agonists (potency order: ATP > 2-MeS-ATP ≥ ATPγS > ATPαS >> CTP ≥ BzATP) [2]. Extracellular acidification to pH 6.5 increases ATP affinity approximately 5-fold, without altering the agonist potency rank order [3].

pH stability
Class-level
pH 7.0: 0.000 bonds cleaved/min; pH 2.4: 0.025 bonds/min; no detectable non-enzymatic hydrolysis at neutral pH
Neutral pH maintains substrate integrity during typical incubations
Class inference from phosphate bond cleavage data; review buffer preparation
P2X Receptor Purinergic Signaling Agonist Potency Electrophysiology

MgATP Complex and Free ATP Inhibition

Using microcalorimetry under mimetic physiological conditions (310.15 K, pH 7.4), the Michaelis constant (Km) for ATP dipotassium with Na⁺/K⁺-ATPase was determined to be 0.479 ± 0.020 mM [1]. This value establishes a quantitative benchmark for ATP affinity to this critical membrane-bound enzyme. The study further distinguished that the MgATP complex is the true substrate for Na⁺/K⁺-ATPase (Km ≈ 0.5 mM), while free ATP acts as a competitive inhibitor with a Ki value of 0.253 mM [2].

MgATP complex
Class-level
Km(MgATP) ≈ 0.5 mM; Ki(free ATP) = 0.253 mM; free ATP inhibits when Mg2+ limiting
Match Mg2+ carefully; K+ counterion avoids Na+ interference
Kinetic context; verify for specific ATPase isoform
Na⁺/K⁺-ATPase Enzyme Kinetics Michaelis Constant Microcalorimetry

Cell-Free Translation Buffer Compatibility

ATP dipotassium exhibits optimal stability in aqueous solutions between pH 6.8 and 7.4, with rapid hydrolysis occurring at extreme pH values [1]. Experimental data demonstrate that at pH 7.4 in unbuffered physiological saline, the half-life of ATP dipotassium ranges from several hours to days, depending on temperature and ionic strength . Divalent cations present at physiological concentrations modulate hydrolysis kinetics: Mg²⁺ tends to stabilize ATP through chelation, whereas elevated Ca²⁺ concentrations accelerate degradation .

Translation buffer
Class-level
8 mM ATP dipotassium in 1× KAc buffer; disodium would add ~16 mM Na+, potentially inhibitory
Potassium form specified in optimized cell-free protocols
No direct yield comparison available; protocol specification review
Stability Hydrolysis Chelation Storage

GMP-Grade ATP Dipotassium Synthesis: Enzymatic Route Yields >90% with High Reproducibility

Industrial production of ATP dipotassium suitable for GMP applications employs enzymatic synthesis using adenylate kinase (AK) and nucleoside diphosphate kinase (NDPK) in a coupled reaction system . Starting from AMP sodium salt (10 mM) and polyphosphate (20 mM) as phosphate donor in Tris-HCl buffer (pH 7.5, 50 mM) containing Mg²⁺ (10 mM) as cofactor, the enzymatic route achieves yields exceeding 90%, substantially outperforming chemical phosphorylation methods which typically yield 60–85% with greater batch-to-batch variability . The enzymatic approach minimizes harsh reagents and reduces toxic byproducts, enabling scalable production suitable for cell culture media and pharmaceutical applications .

GMP Manufacturing Enzymatic Synthesis Quality Control Industrial Biotechnology

ATP Dipotassium in NLRP3 Inflammasome Activation: Defined Concentration-Response in Human Gingival Fibroblasts

ATP dipotassium functions as a specific activator of the NLRP3 inflammasome, with defined concentration-response relationships established in primary cell models . In human gingival fibroblasts (HGFs), co-treatment with ATP dipotassium (5 mM, 1 hour) and LPS (1 μg/mL) synergistically activates the NLRP3 inflammasome . In bone marrow-derived macrophages (BMDMs), ATP dipotassium (2 mM, 0.5–24 hours) induces caspase-1-dependent secretion of IL-1β, KC, and MIP-2, and promotes in vitro neutrophil chemotaxis .

Inflammasome NLRP3 Immunology Cell Signaling

ATP Dipotassium: Recommended Applications


Cell-Free Protein Expression (IVTT)

For kinase, ATPase, and synthetase kinetic studies requiring substrate saturation at concentrations approaching or exceeding 1–5 mM, ATP dipotassium is the preferred salt form due to its high aqueous solubility (≥70 mg/mL, approximately 120 mM stock concentration). This property enables preparation of concentrated stock solutions without precipitation, minimizing solvent carryover into assay plates and ensuring accurate substrate delivery across concentration gradients . The defined Km value of 0.479 ± 0.020 mM for Na⁺/K⁺-ATPase under physiological conditions provides a validated reference for assay calibration .

Enzyme Assays for K+-Dependent Targets

ATP dipotassium is the endogenous reference agonist for P2X and P2Y receptor pharmacology. In recombinant P2X₂ receptor systems, ATP exhibits the highest agonist potency among tested nucleotides, with EC₅₀ values modulated by extracellular pH (approximately 5-fold affinity increase at pH 6.5 relative to pH 7.4). This pH-dependent pharmacology is critical for studies modeling ischemic or inflamed microenvironments where extracellular acidification alters purinergic signaling .

Concentrated Stock Solutions for HTS

ATP dipotassium is the standard extracellular agonist for NLRP3 inflammasome activation in macrophages, dendritic cells, and fibroblasts. Validated concentrations of 2–5 mM (with LPS priming) reliably induce caspase-1 cleavage and IL-1β secretion. The dipotassium formulation is particularly relevant given the established role of potassium efflux as a key inflammasome activation signal . Standardized protocols ensure cross-laboratory reproducibility in inflammasome inhibitor screening and mechanistic studies .

Electrophysiology with Defined K+ Levels

For GMP-compliant applications including cell culture media formulation for therapeutic cell manufacturing, enzymatically synthesized ATP dipotassium offers superior batch-to-batch consistency and higher purity profiles compared to chemically synthesized alternatives. The enzymatic route using adenylate kinase and nucleoside diphosphate kinase achieves >90% yield with immobilized enzyme systems enabling economic scale-up, making this salt form the cost-effective choice for large-volume industrial procurement .

Application
Selection Property
Validation Focus
Cell-Free Protein Expression
Potassium acetate buffer compatibility
Ribosome activity and protein yield optimization
K+-Dependent Enzyme Assays
Cation-specific counterion control
Accurate Km/Vmax determination without Na+ inhibition
HTS Stock Solutions
High aqueous solubility
Concentrated stock without precipitation or solvent artifacts
Electrophysiology (K+ Channels)
Defined monovalent cation composition
Stable baseline currents; no unwanted Na+ interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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